

Technical Support Center: PF-8380 In Vivo Target Engagement

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Compound of Interest		
Compound Name:	PF-8380	
Cat. No.:	B1679708	Get Quote

Welcome to the technical support center for confirming **PF-8380** target engagement in vivo. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is PF-8380 and how does it work?

PF-8380 is a potent and specific inhibitor of autotaxin (ATX).[1][2][3] ATX is an enzyme that plays a crucial role in producing lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis.[2][4][5] **PF-8380** works by binding to the active site of ATX, thereby blocking the conversion of lysophosphatidylcholine (LPC) to LPA.[6] This reduction in LPA levels is the primary indicator of **PF-8380**'s target engagement in vivo.[2][4]

Q2: What is the primary method to confirm **PF-8380** target engagement in vivo?

The most direct method to confirm **PF-8380** target engagement in vivo is to measure the reduction of lysophosphatidic acid (LPA) levels in biological samples such as plasma or at the site of inflammation.[2][4][5] A significant decrease in LPA concentrations following **PF-8380** administration indicates successful inhibition of autotaxin.

Q3: In which animal models has **PF-8380** been shown to be effective?



PF-8380 has demonstrated in vivo efficacy in various rodent models, including:

- Rat air pouch model of inflammation: Oral administration of **PF-8380** at 30 mg/kg resulted in a greater than 95% reduction in LPA levels in both plasma and the inflammatory exudate within 3 hours.[2][4][5][7]
- Mouse models of glioblastoma: Pre-treatment with PF-8380 enhanced the radiosensitivity of glioblastoma cells and delayed tumor growth.[6][8]
- Mouse models of pulmonary fibrosis: PF-8380 has been shown to attenuate bleomycininduced pulmonary fibrosis.[2]
- Rat models of arthritis: PF-8380 reduced inflammatory hyperalgesia in a rat model of adjuvant-induced arthritis.[4][9]

Q4: What is the recommended route of administration and dosage for PF-8380 in rodents?

PF-8380 is orally bioavailable and is typically administered via oral gavage.[1][2][4] Effective doses reported in the literature range from 10 mg/kg to 100 mg/kg in rats and mice, with a common dose of 30 mg/kg showing significant target engagement.[4][7][9] The pharmacokinetic profile of **PF-8380** shows that it has a half-life of approximately 1.2 hours in rats.[10]

Experimental Protocols and Data Protocol 1: Rat Air Pouch Model for In Vivo Target Engagement

This protocol describes how to assess the in vivo efficacy of **PF-8380** in a rat model of inflammation.

Materials:

- Male Lewis rats (or other suitable strain)
- Sterile air
- Carrageenan solution (2% w/v in sterile saline)



- PF-8380
- Vehicle for **PF-8380** (e.g., 0.5% methylcellulose)
- Anesthesia (e.g., isoflurane)
- Syringes and needles
- Lavage solution (e.g., sterile PBS)
- Collection tubes

Procedure:

- · Air Pouch Formation:
 - Anesthetize the rats.
 - Inject 20 ml of sterile air subcutaneously into the dorsal intrascapular region to create an air pouch.
 - Three days later, inject an additional 10 ml of sterile air to maintain the pouch.
- Induction of Inflammation:
 - Six days after the initial air injection, inject 2 ml of 2% carrageenan solution into the air pouch to induce an inflammatory response.[1]
- Compound Administration:
 - Administer PF-8380 or vehicle orally by gavage at the desired dose (e.g., 30 mg/kg) at a specified time before or after carrageenan injection.
- Sample Collection:
 - At the desired time point after compound administration (e.g., 3 hours), anesthetize the rats.



- Collect blood via cardiac puncture or another appropriate method into tubes containing an anticoagulant (e.g., EDTA).
- Inject 5 ml of lavage solution into the air pouch and gently massage to collect the inflammatory exudate.
- Aspirate the exudate from the pouch.
- Sample Processing and Analysis:
 - Centrifuge the blood to separate plasma.
 - Store plasma and exudate samples at -80°C until analysis.
 - Measure LPA levels in plasma and exudate using a validated analytical method such as LC-MS/MS.

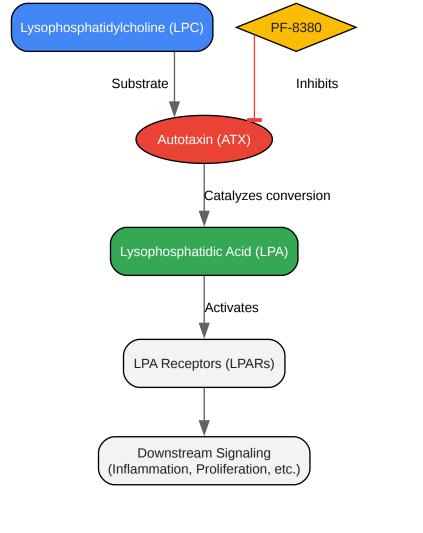
Quantitative Data Summary

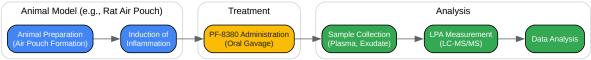
The following table summarizes the reported in vivo efficacy of **PF-8380** in reducing LPA levels.

Animal Model	Tissue/Flui d	Dose of PF- 8380	Time Point	% LPA Reduction	Reference
Rat Air Pouch Model	Plasma	30 mg/kg (oral)	3 hours	>95%	[2][4][5]
Rat Air Pouch Model	Pouch Exudate	30 mg/kg (oral)	3 hours	>95%	[2][4][5]
Adjuvant- Induced Arthritis (Rat)	Plasma	30 mg/kg (oral)	-	Significant	[4][9]

Diagrams







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